2-Amino-5-phenylpyridine-d5 chemical properties and structure
2-Amino-5-phenylpyridine-d5 chemical properties and structure
Structural Characterization, Synthesis, and Bioanalytical Application[1]
Executive Summary
2-Amino-5-phenylpyridine-d5 (CAS: 150320-81-3) is a stable isotope-labeled internal standard (IS) utilized primarily in the quantitative bioanalysis of phenylpyridine-based pharmacophores.[1] Its structural fidelity to the non-deuterated parent (2-amino-5-phenylpyridine) makes it critical for correcting matrix effects, recovery losses, and ionization variability in LC-MS/MS workflows.[1]
This guide details the physicochemical properties, a self-validating synthetic protocol, and the specific mass spectrometric considerations required to deploy this reagent effectively in Drug Metabolism and Pharmacokinetics (DMPK) studies.
Part 1: Structural Characterization & Isotopic Fidelity
The "d5" designation in this molecule specifically refers to the perdeuteration of the phenyl ring attached to the C5 position of the pyridine core. This placement is strategic: the phenyl ring hydrogens are chemically stable and less prone to acidic/basic exchange compared to the amine protons or the pyridine ring protons.
Chemical Identity Table[1]
| Property | Data |
| Chemical Name | 2-Amino-5-(phenyl-d5)-pyridine |
| CAS Number | 150320-81-3 |
| Molecular Formula | C₁₁H₅D₅N₂ |
| Exact Mass | 175.13 Da |
| [M+H]⁺ Precursor | m/z 176.1 |
| Isotopic Purity | Typically ≥ 98 atom % D |
| pKa (Calculated) | ~6.32 (Pyridine N), ~23 (Amine) |
| LogP | ~2.1 (Moderate Lipophilicity) |
Isotopic Stability Insight
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Labile Protons: The two protons on the exocyclic amine (-NH₂) are exchangeable with solvent (D₂O/H₂O).[1] Therefore, the mass shift of +5 Da is only stable if the phenyl ring is the site of labeling.
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Metabolic Stability: In metabolic assays, the phenyl ring is a common site for hydroxylation (CYP450 mediated). Using a d5-phenyl label can exhibit a Deuterium Kinetic Isotope Effect (DKIE) , potentially slowing down metabolism at the phenyl ring.[1] Note: This makes the d5 variant excellent for quantification but potentially unsuitable as a metabolic tracer if phenyl-oxidation is the rate-limiting step.[1]
Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)
The most robust route to 2-amino-5-phenylpyridine-d5 is the palladium-catalyzed cross-coupling of 2-amino-5-bromopyridine with phenyl-d5-boronic acid .[1]
The "Self-Validating" Synthetic Workflow
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Critical Control Point: The primary amine on the pyridine can coordinate with Palladium, poisoning the catalyst. We utilize a weak base system (sodium carbonate) and slightly elevated catalyst loading to overcome this.[1]
Reagents:
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2-Amino-5-bromopyridine (1.0 eq)[1]
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Phenyl-d5-boronic acid (1.2 eq)[1]
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Sodium Carbonate (2M aqueous solution, 3.0 eq)
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Solvent: 1,4-Dioxane (degassed)
Step-by-Step Protocol:
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Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle and promotes homocoupling of the boronic acid (yielding biphenyl-d10), a difficult impurity to remove.
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Assembly: In a sealed pressure vial, combine the bromopyridine, boronic acid, and catalyst. Add the solvent and aqueous base.
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Reaction: Heat to 90°C for 4–6 hours. Monitor via LC-MS (looking for m/z 176).
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Workup: Cool to RT. Dilute with ethyl acetate.[1] Wash with brine.[1]
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Purification: The amino group makes the product basic.
Figure 1: Palladium-catalyzed synthesis workflow ensuring removal of homocoupling byproducts via acid/base extraction.
Part 3: Analytical Workflow (LC-MS/MS)
When using 2-amino-5-phenylpyridine-d5 as an Internal Standard, the scientist must account for the Chromatographic Isotope Effect .[1] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on Reverse Phase (C18) columns due to the slightly lower lipophilicity of the C-D bond compared to C-H.[1]
Mass Spectrometry Parameters
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Ionization: ESI Positive Mode
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Source Temperature: 500°C (High temperature required for efficient desolvation of amino-pyridines).[1]
MRM Transitions Table:
| Compound | Precursor (m/z) | Product (m/z) | Mechanism |
| Analyte (d0) | 171.1 | 154.1 | Loss of NH₃ |
| Analyte (d0) | 171.1 | 127.1 | Ring Cleavage |
| IS (d5) | 176.1 | 159.1 | Loss of NH₃ (Quantifier) |
| IS (d5) | 176.1 | 132.1 | Ring Cleavage (Qualifier) |
Validation Check: Cross-Talk & Suppression
Before running samples, you must validate that the IS does not interfere with the Analyte channel.
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Inject IS Only: Inject a high concentration of d5-IS.[1] Monitor the d0 transition (171.1 -> 154.1).
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Pass Criteria: Signal in d0 channel < 20% of the LLOQ (Lower Limit of Quantification).
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Failure Cause: If signal exists, your IS contains unlabeled impurity (d0) or the mass resolution is too wide.
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Inject Analyte Only: Inject high concentration d0-Analyte. Monitor d5 transition.
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Pass Criteria: Signal in d5 channel < 5% of IS response.
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Failure Cause: Isotopic contribution of naturally occurring ¹³C isotopes from the analyte falling into the d5 window (unlikely with +5 Da shift, but possible at very high concentrations).
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Figure 2: Analytical validation logic to prevent isotopic interference (Cross-Talk) in quantitative assays.
References
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Chemical Identity & Properties
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Synthetic Methodology
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Analytical Application (LC-MS/MS)
